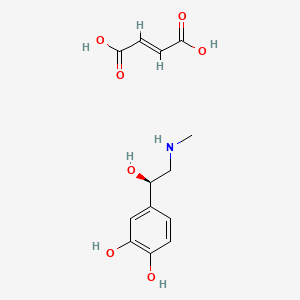
Epinephrine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epinephrine maleate: is a salt form of epinephrine, also known as adrenaline. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. It is commonly used in medical treatments for conditions such as anaphylaxis, cardiac arrest, asthma, and superficial bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinephrine maleate can be synthesized by reacting epinephrine with maleic acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding maleic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Epinephrine can be oxidized to adrenochrome using oxidizing agents such as potassium permanganate or ferric chloride.
Reduction: Reduction of epinephrine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of epinephrine, often using reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Adrenochrome
Reduction: Reduced epinephrine derivatives
Substitution: Various substituted epinephrine derivatives
Scientific Research Applications
Epinephrine maleate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound in studies of oxidation-reduction reactions.
- Investigated for its stability and solubility in different solvents .
Biology:
- Studied for its role in the body’s stress response and its effects on various physiological processes .
Medicine:
- Widely used in emergency medicine for the treatment of anaphylaxis, cardiac arrest, and asthma .
- Investigated for its potential use in new drug formulations and delivery systems .
Industry:
Mechanism of Action
Epinephrine maleate exerts its effects by acting on alpha and beta-adrenergic receptors. By activating alpha receptors, it causes vasoconstriction, which helps maintain blood pressure and heart function. Activation of beta receptors leads to bronchial smooth muscle relaxation, relieving symptoms of bronchospasm, wheezing, and dyspnea . The molecular targets and pathways involved include the adrenergic receptors and the downstream signaling pathways that mediate the physiological effects of epinephrine .
Comparison with Similar Compounds
- Epinephrine bitartrate
- Epinephrine fumarate
- Ephedrine
Comparison: Epinephrine maleate is unique in its stability and solubility properties compared to other epinephrine salts like epinephrine bitartrate and epinephrine fumarate. Ephedrine, while similar in structure and function, has different pharmacokinetic properties and is used for different medical indications .
This compound stands out due to its specific applications in emergency medicine and its unique chemical properties that make it suitable for various pharmaceutical formulations.
Properties
CAS No. |
36199-53-8 |
|---|---|
Molecular Formula |
C13H17NO7 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |
InChI Key |
LZSZZMQFFBWGHR-AFIAKLHKSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


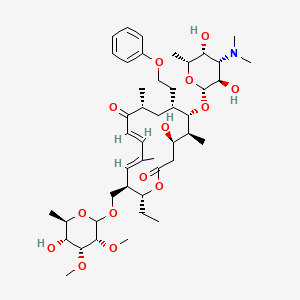
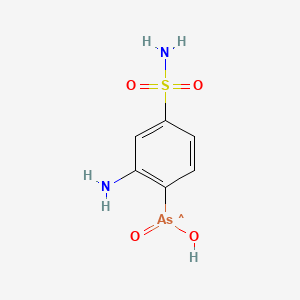
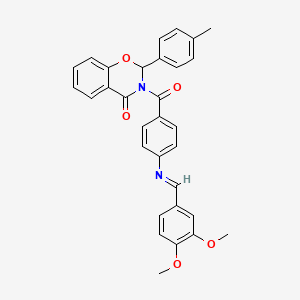
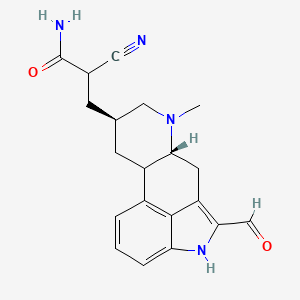
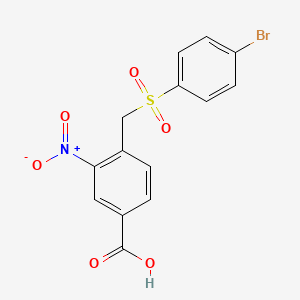
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
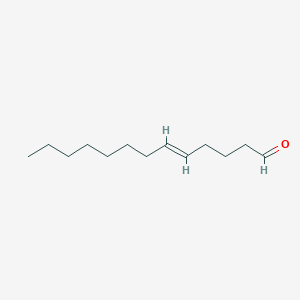

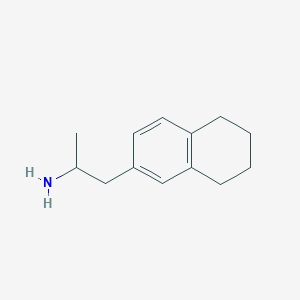



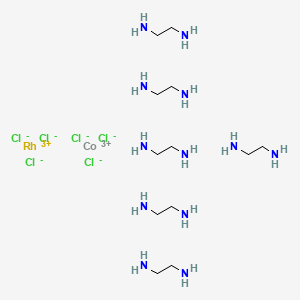
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
